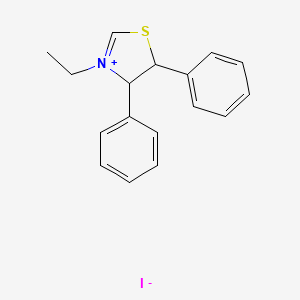
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide typically involves the reaction of thiohydrazonate with appropriate reagents under specific conditions. One common method involves the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiazole derivative . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition or activation of specific biological processes . For example, the compound may inhibit microbial growth by interfering with the synthesis of essential biomolecules in the target organisms .
Comparison with Similar Compounds
3-Ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
144753-66-2 |
|---|---|
Molecular Formula |
C17H18INS |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-ethyl-4,5-diphenyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H18NS.HI/c1-2-18-13-19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14;/h3-13,16-17H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
NGPVHDLDDPEXPJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CSC(C1C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


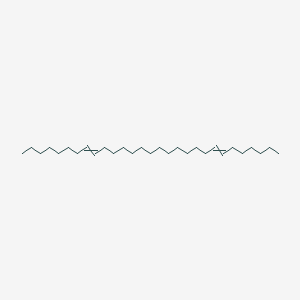
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
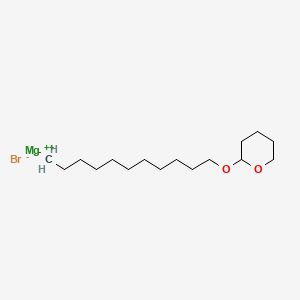
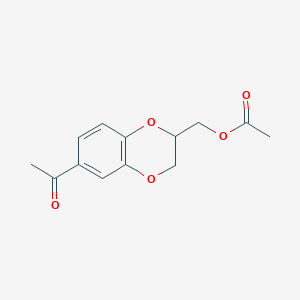

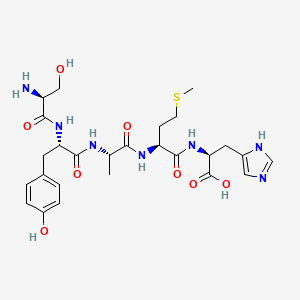
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
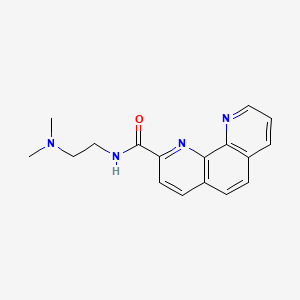
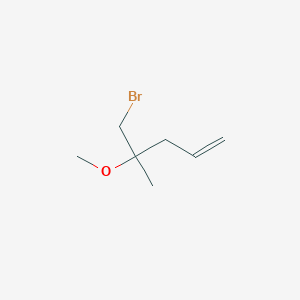
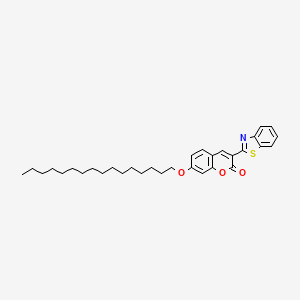
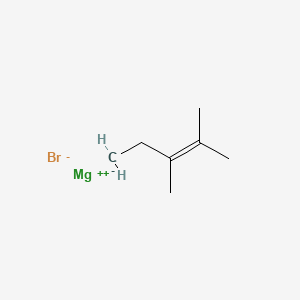
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
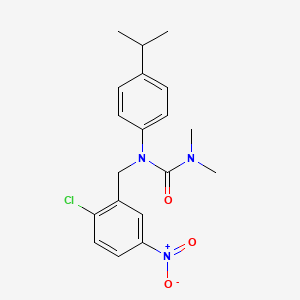
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
